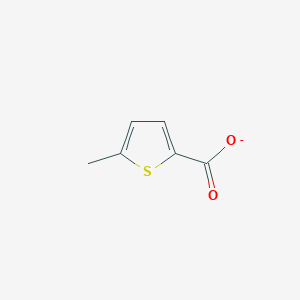

5-Methyl-2-thiophene carboxylate

描述

Contextualization within Thiophene (B33073) Chemistry

Thiophene is an aromatic five-membered heterocyclic compound containing a sulfur atom. nih.gov Its derivatives are integral to numerous areas of chemical synthesis and materials science. evitachem.com 5-Methyl-2-thiophene carboxylate is a derivative of thiophene, characterized by a methyl group at the 5-position and a carboxylate group, specifically a methyl ester, at the 2-position of the thiophene ring. cymitquimica.com This specific substitution pattern imparts unique chemical properties and reactivity to the molecule. cymitquimica.com

Significance in Contemporary Chemical Research

The importance of this compound in modern chemical research is multifaceted. It serves as a versatile building block in organic synthesis, providing a scaffold for the construction of more complex molecules. evitachem.com This has led to its use in the development of new pharmaceuticals, agrochemicals, and fine chemicals. evitachem.comcymitquimica.com

In the realm of medicinal chemistry, thiophene derivatives are recognized as privileged structures, meaning they are frequently found in biologically active compounds and approved drugs. nih.govcognizancejournal.com The structural motif of this compound is a key component in the synthesis of various compounds with potential therapeutic applications. ontosight.ai Research has explored its role as an intermediate in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties.

Furthermore, the electronic properties endowed by the thiophene ring make this compound and its derivatives promising candidates for applications in materials science. cymitquimica.com These applications include the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through chemical modification of the thiophene core makes these compounds particularly attractive for creating novel materials with tailored functionalities.

The synthesis of this compound itself has been a subject of research, with various methods being developed to improve efficiency and yield. One reported method involves the reaction of thiophenes with a CCl4–CH3OH–catalyst system, which can yield 2-thiophenecarboxylic acid and its derivatives. semanticscholar.org For instance, the use of catalysts like VO(acac)₂ has been shown to be effective in this transformation. semanticscholar.org

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| This compound | C₇H₈O₂S | 156.20 | Colorless to pale yellow liquid | 95-96 °C/10 Torr |

| 5-Methyl-2-thiophenecarboxaldehyde | C₆H₆OS | 126.18 | Liquid | 114 °C/25 mmHg |

| 5-Methyl-2-thiophenecarboxylic acid | C₆H₆O₂S | 142.18 | White or light yellow powder | - |

Data sourced from multiple references. cymitquimica.comsemanticscholar.orgguidechem.comsigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

属性

分子式 |

C6H5O2S- |

|---|---|

分子量 |

141.17 g/mol |

IUPAC 名称 |

5-methylthiophene-2-carboxylate |

InChI |

InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)/p-1 |

InChI 键 |

VCNGNQLPFHVODE-UHFFFAOYSA-M |

规范 SMILES |

CC1=CC=C(S1)C(=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies for 5 Methyl 2 Thiophene Carboxylate and Its Derivatives

Direct Synthesis Approaches to 5-Methyl-2-thiophene Carboxylate

Direct synthetic methods offer a straightforward route to this compound, typically involving the esterification of a pre-existing 5-methyl-2-thiophenecarboxylic acid or the simultaneous oxidation and esterification of a suitable precursor.

Esterification Reactions

Esterification of 5-methyl-2-thiophenecarboxylic acid is a common and direct method for producing this compound. This can be achieved through various standard esterification protocols. For instance, the reaction of 5-methyl-2-thiophenecarboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent yields the corresponding ester.

In a related context, the esterification of a similar compound, methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate, is achieved using methyl iodide and potassium carbonate. prepchem.com This highlights a general strategy where an alkyl halide is used to esterify a thiophene (B33073) carboxylic acid. prepchem.com

Catalytic Oxidation and Esterification Routes

An alternative approach involves the catalytic oxidation of a suitable precursor, such as 5-methyl-2-thiophenecarboxaldehyde, directly into the corresponding ester. This method combines the oxidation of the aldehyde and the esterification into a single process or a tandem sequence.

Research has shown that the oxidative esterification of aldehydes can be an efficient process. For example, the direct oxidative esterification of 5-hydroxymethylfurfural (B1680220) (HMF) to dimethyl furan (B31954) dicarboxylate (DMFDCA) has been demonstrated, where the oxidative esterification of the aldehyde group occurs preferentially over the oxidation of the hydroxyl group. sci-hub.se This principle can be applied to the synthesis of thiophene carboxylates.

A study on the synthesis of 2-thiophenecarboxylic acid derivatives utilized a CCl4–CH3OH–catalyst system. semanticscholar.org The proposed mechanism involves the oxidation of methanol (B129727) to generate methyl hypochlorite (B82951) and formaldehyde (B43269). The thiophene then undergoes oxymethylation with formaldehyde, and the resulting 2-oxymethylthiophene is oxidized to 2-thiophenecarboxylic acid, which is subsequently esterified in the presence of excess methanol. semanticscholar.org The choice of catalyst, such as VO(acac)2, Fe(acac)3, or Mo(CO)6, is crucial for the success of this reaction. semanticscholar.orgresearchgate.net

| Precursor | Reagents | Catalyst | Product | Yield |

| Thiophene | CCl4, CH3OH | VO(acac)2 | Methyl 2-thiophenecarboxylate | 45% |

| 2-Acetylthiophene | CCl4, CH3OH | VO(acac)2 | Methyl 2-acetyl-5-thiophenecarboxylate | 85% |

Synthesis of Thiophene Carboxylate Scaffolds via Ring Formation

Building the thiophene ring itself is a powerful strategy for accessing a wide variety of substituted thiophene carboxylates. The Gewald reaction and other condensation reactions are prominent examples of this approach.

Gewald Reaction Variants

The Gewald reaction is a versatile multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org It typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org While the classic Gewald reaction yields 2-aminothiophenes, modifications can be employed to produce other thiophene derivatives.

The reaction mechanism begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile. researchgate.net This intermediate then reacts with sulfur, followed by cyclization and tautomerization to afford the 2-aminothiophene product. wikipedia.org Various modifications, including the use of microwave irradiation or different catalysts, have been developed to improve yields and reaction times. wikipedia.orgmdpi.com

Variations of the Gewald reaction allow for the synthesis of different isomers. For instance, using a methylketone derivative with a leaving group on the methyl group can selectively lead to the formation of 4-substituted 2-aminothiophenes. researchgate.net

| Reactants | Conditions | Product |

| Ketone, α-cyanoester, sulfur | Base (e.g., morpholine) | Polysubstituted 2-aminothiophene |

| Methylketone with leaving group, α-cyanoester, sodium sulfide | Modified Gewald conditions | 4-substituted 2-aminothiophene |

Condensation Reactions for Related Heterocyclic Systems

Condensation reactions are fundamental in heterocyclic synthesis and can be adapted to form thiophene rings. The Paal-Knorr thiophene synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a sulfur source.

Another approach involves the condensation of thioglycolic acid derivatives with β-keto esters or α,β-dihalo esters. Acid-catalyzed condensation of thiophene with ketones can also lead to the formation of more complex thiophene-containing structures, with reactions occurring at the C-2 and C-5 positions. rsc.orgresearchgate.netrsc.org

Strategic Functionalization of Thiophene Carboxylate Derivatives

Once the thiophene carboxylate scaffold is synthesized, further functionalization can be carried out to introduce various substituents. This allows for the fine-tuning of the molecule's properties for specific applications.

For example, thiophene-2-carboxylic acid can undergo double deprotonation with LDA to form a 5-lithio derivative, which serves as a precursor for introducing substituents at the 5-position. wikipedia.org This method is valuable for creating a library of 5-substituted thiophene-2-carboxylic acid derivatives.

Furthermore, the synthesis of 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate esters has been achieved through the chlorination of a 3-chlorosulfonyl-2-thiophene carboxylate precursor in the presence of activated iron. google.com The resulting compound is a useful intermediate for preparing pharmacologically active substances. google.com

Functionalization can also involve the modification of existing groups. For instance, the reduction of a nitro group to an amino group is a common transformation. The synthesis of methyl 5-aminothiophene-2-carboxylate from methyl 5-nitrothiophene-2-carboxylate can be accomplished via catalytic hydrogenation using palladium on carbon (Pd/C). chemicalbook.com

Halogenation and Related Substitution Reactions

Halogenation is a fundamental method for introducing a reactive handle onto the thiophene ring, which can then be used in subsequent cross-coupling reactions or other transformations. The regioselectivity of halogenation on the this compound scaffold is influenced by the electronic effects of the existing methyl and carboxylate groups.

Research into the halogenation of substituted thiophenes has provided insights into reaction kinetics and substituent effects. For instance, studies on the chlorination and bromination of thiophenes with a substituent at the 5-position have shown a clear relationship between the substituent's electronic nature and the reaction rate at the 2-position. rsc.org Bromination of deactivated thiophenes, for example, has been analyzed and shown to proceed through both second- and third-order processes. rsc.org For activated thiophenes, direct halogenation can proceed readily.

Table 1: Halogenation of Substituted Thiophenes

| Reaction | Substrate | Reagent | Conditions | Product | Key Finding |

|---|---|---|---|---|---|

| Bromination | 3-Methylthiophene | N-Bromosuccinimide (NBS) | Acetic Acid | 2,4-Dibromo-3-methylthiophene | A one-pot bromination/debromination procedure was developed. |

C-H Functionalization and Activation Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-installed reactive groups like halogens. Palladium-catalyzed reactions are prominent in this area, enabling the formation of new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds.

Studies have demonstrated the palladium-catalyzed direct arylation of thiophenes. For instance, the C-H activation of benzo[b]thiophene 1,1-dioxides with arylboronic acids occurs efficiently at the C2-position. acs.org A proposed mechanism involves the formation of a cyclopalladium intermediate via C-H activation, followed by transmetalation with the boronic acid and reductive elimination to yield the C2-arylated product. acs.org Furthermore, sequential functionalization of thiophenes can be achieved with high regioselectivity by using directing groups that can be switched on or off, for example, by changing the pH. acs.orgnih.gov Such methods provide access to complex substitution patterns like 2,3,4- and 2,4,5-substituted thiophenes. acs.orgnih.gov

Computational studies have provided a deeper understanding of these reactions, indicating that for C-H activation at the 5-position of 2-substituted thiophenes, the reaction barriers correlate with the nucleophilicity of the substrate. le.ac.uk

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing C-C bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate using a palladium catalyst, is particularly versatile and widely used for functionalizing thiophene rings. pearson.com

This reaction typically involves three main steps in its catalytic cycle: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species (assisted by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. researchgate.net The synthesis of 5-aryl-thiophene-2-carboxylates can be achieved through the Suzuki-Miyaura coupling of a halogenated this compound derivative with an appropriate arylboronic acid. The reaction has been successfully applied to synthesize a variety of aryl-substituted thiophenes in moderate to excellent yields. brainly.in

Table 2: Suzuki-Miyaura Cross-Coupling of Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst System | Product | Application/Finding |

|---|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ / K₃PO₄ | 4-Arylthiophene-2-carbaldehydes | Synthesis of novel biologically active compounds. brainly.in |

| 2-Bromothiophene | Aryl boronic acid | Palladium catalyst | 2-Aryl-thiophene | Synthesis of monomers for energy storage applications. nih.gov |

Electrophilic Reactions and Regioselective Functionalization

The regioselectivity of electrophilic substitution on the this compound ring is dictated by the directing effects of the existing substituents. pearson.com The methyl group (-CH₃) at the 5-position is an activating, ortho-para directing group due to its electron-donating inductive effect. libretexts.orglibretexts.org The carboxylate group (-COOR) at the 2-position is a deactivating, meta-directing group.

In electrophilic aromatic substitution, activating groups generally have a stronger influence on the position of the incoming electrophile than deactivating groups. unizin.org For this compound, the activating methyl group directs incoming electrophiles to its ortho positions, which are C4 and the sulfur-adjacent C-H bond (which is not available for substitution). The deactivating carboxylate group directs to its meta positions, which are C4 and C5 (already substituted). Therefore, both groups synergistically direct electrophilic attack to the C4 position. If the C4 position is occupied, substitution may occur at the C3 position.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, all of which proceed via the formation of a positively charged intermediate, where the charge is stabilized by the electron-rich thiophene ring. brainly.inresearchgate.net

Lithium-Halogen Exchange Reactions for Positional Control

Lithium-halogen exchange is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves treating an organic halide with an organolithium reagent, typically at low temperatures, to replace the halogen atom with a lithium atom. The resulting organolithium species is a potent nucleophile that can react with a wide range of electrophiles, allowing for precise positional control over the introduction of a new functional group.

This method is particularly useful for thiophene derivatives. For example, 5-bromothiophene-2-carboxylic acid can undergo a lithium-bromine exchange with tert-butyllithium (B1211817) (t-BuLi) to form the corresponding 5-lithiothiophene-2-carboxylate dianion. nih.gov This intermediate can then be trapped with an electrophile to introduce a substituent specifically at the 5-position. nih.gov Studies have shown that for bromothiophene-2-carboxylic acids, deprotonation of the carboxylic acid is faster than the lithium-halogen exchange when using t-BuLi. nih.gov The choice of organolithium reagent is critical; t-BuLi is often more effective than n-BuLi for lithium-halogen exchange on 3-bromothiophene, as it minimizes side reactions. researchgate.net

Table 3: Lithium-Halogen Exchange on Bromothiophenes

| Substrate | Reagent | Conditions | Intermediate | Key Finding |

|---|---|---|---|---|

| 5-Bromothiophene-2-carboxylic acid | t-BuLi | Low Temperature | 5-Lithiothiophene-2-carboxylate | Forms a dianion that reacts regioselectively. nih.gov |

| 3-Bromothiophene-2-carboxylic acid | t-BuLi | Low Temperature | 3-Lithiothiophene-2-carboxylate | Deprotonation is faster than metal-halogen exchange. nih.gov |

Advanced Synthetic Techniques and Optimization

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates, increasing yields, and improving product purity. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly, often leading to significantly shorter reaction times compared to conventional heating methods.

The synthesis of 5-aryl-thiophene-2-carboxylates has been successfully achieved using microwave irradiation. researchgate.net In one example, the condensation of β-chlorovinyl aldehydes with mercaptoacetic acid esters in the presence of potassium carbonate was completed in just 5 minutes under microwave conditions, whereas the same reaction required 2-3 hours of reflux under conventional heating. researchgate.net Similarly, the Gewald reaction, a multicomponent approach to synthesizing 2-aminothiophenes, has been adapted for microwave synthesis, allowing for the rapid production of 5-substituted-2-aminothiophenes from arylacetaldehydes with improved yields and purities. sci-hub.seorganic-chemistry.org

Table 4: Comparison of Thermal vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 5-Aryl-thiophene-2-carboxylates | Thermal (Reflux) | 2-3 hours | Moderate | researchgate.net |

| Synthesis of 5-Aryl-thiophene-2-carboxylates | Microwave | 5 minutes | Good | researchgate.net |

| Gewald reaction for 2-aminothiophenes | Thermal (Classical) | 4 hours | 80% | sci-hub.se |

Considerations for Scalable Synthesis

The successful transition of a synthetic route for this compound and its derivatives from a laboratory setting to industrial-scale production necessitates careful consideration of several critical factors. These include the selection of economically viable and readily available starting materials, optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact, and ensuring the process is safe and reproducible on a large scale.

A key aspect of scalable synthesis is the development of robust and efficient processes. For instance, in the industrial synthesis of a related compound, methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, a process was developed to be reproducible on the scale of several hundred kilograms, achieving a yield of at least 77% and a chemical purity of 98%. google.com This was accomplished by carefully controlling reaction temperatures, specifically keeping the initial reaction below 40°C and then heating to reflux for a defined period. google.com The use of common industrial solvents like methanol and straightforward workup procedures such as precipitation and filtration are also hallmarks of a scalable process. google.com

The choice of reagents and catalysts plays a pivotal role in the economic feasibility and environmental footprint of large-scale production. Research into the synthesis of 2-thiophenecarboxylic acids has shown that catalysts such as those based on vanadium, iron, or molybdenum can be effective. semanticscholar.org Optimization of catalyst concentration is crucial; for example, increasing the concentration of a VO(acac)₂ catalyst from 0.1 to 1.0 mol% with respect to the thiophene starting material was found to increase the product yield significantly. semanticscholar.org However, the cost and toxicity of the catalyst, as well as the ease of its removal from the final product, are paramount considerations for industrial applications.

The introduction of the carboxylate functionality is another critical step. While laboratory methods might employ expensive or hazardous reagents, industrial processes often favor more economical and safer alternatives. For instance, the use of carbon dioxide (CO₂) as a carboxylating agent is an attractive option from both a cost and sustainability perspective. beilstein-journals.org This can be achieved through Grignard reactions followed by carbonation with CO₂ or via palladium-catalyzed carbonylation under CO pressure. beilstein-journals.org

Safety is a non-negotiable aspect of scalable synthesis. High-temperature reactions, such as the vapor phase chlorination of 2-thiophenecarbonitrile (B31525) at 500°C, require specialized equipment and stringent safety protocols to manage the risks associated with high temperatures and corrosive reagents like chlorine gas. beilstein-journals.org A thorough understanding of the reaction thermodynamics and kinetics is essential to prevent runaway reactions and ensure process stability.

The table below summarizes key parameters and findings from studies relevant to the scalable synthesis of thiophene carboxylate derivatives.

| Parameter | Finding/Observation | Significance for Scalable Synthesis |

| Yield & Purity | Achieved 77% yield and 98% purity for a thiophene carboxylate derivative on a several hundred kilogram scale. google.com | Demonstrates the feasibility of high-yield, high-purity production on an industrial scale. |

| Catalyst Optimization | Increasing catalyst concentration from 0.1 to 1.0 mol% increased product yield. semanticscholar.org | Highlights the importance of optimizing catalyst loading to maximize efficiency and minimize cost. |

| Process Design | Development of one-pot bromination/debromination procedures. beilstein-journals.orgbeilstein-journals.org | Simplifies the manufacturing process, reduces waste, and lowers operational costs. |

| Carboxylation Method | Use of Grignard reaction followed by carbonation with CO₂ or palladium-catalyzed carbonylation. beilstein-journals.org | Offers economically viable and sustainable routes to introduce the carboxylate group. |

| Reaction Conditions | Vapor phase chlorination at 500°C for the synthesis of a key intermediate. beilstein-journals.org | Emphasizes the need for specialized equipment and strict safety protocols for high-temperature, hazardous reactions. |

Advanced Spectroscopic and Spectroanalytical Characterization in Thiophene Carboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 5-Methyl-2-thiophene carboxylate, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

The ¹H NMR spectrum of 5-Methyl-2-thiophenecarboxylic acid, the conjugate acid of this compound, provides distinct signals corresponding to the protons on the thiophene (B33073) ring and the methyl group. chemicalbook.com In the carboxylate form, the acidic proton signal would be absent.

The spectrum typically shows a singlet for the methyl protons (CH₃) at approximately 2.5 ppm. The two aromatic protons on the thiophene ring appear as doublets. The proton at position 3 (H3) typically resonates at a lower chemical shift than the proton at position 4 (H4) due to the influence of the adjacent carboxylate group.

Table 1: ¹H NMR Spectroscopic Data for 5-Methyl-2-thiophenecarboxylic acid

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.5 | Singlet |

| H3 | ~6.8 | Doublet |

| H4 | ~7.6 | Doublet |

| COOH | >10 | Broad Singlet |

Note: The COOH proton signal will be absent in the spectrum of the carboxylate salt.

The ¹³C NMR spectrum of 5-Methyl-2-thiophenecarboxylic acid complements the ¹H NMR data by providing insights into the carbon skeleton. chemicalbook.com The spectrum will display signals for the five carbon atoms of the thiophene ring, the methyl carbon, and the carboxyl carbon. The chemical shift of the carboxyl carbon is typically found downfield, often above 160 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 5-Methyl-2-thiophenecarboxylic acid

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~15 |

| C3 | ~127 |

| C4 | ~134 |

| C5 | ~148 |

| C2 | ~135 |

| C=O | ~168 |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of 5-Methyl-2-thiophenecarboxylic acid exhibits several key absorption bands. thermofisher.com A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxyl group appears as a strong, sharp band around 1670-1700 cm⁻¹. For the carboxylate, the broad O-H band would disappear, and the C=O stretch would shift to a lower frequency, typically in the range of 1550-1610 cm⁻¹, due to resonance. Other characteristic peaks include C-H stretching of the methyl group and the thiophene ring, and C=C and C-S stretching vibrations of the thiophene ring. thermofisher.com

Table 3: Key FT-IR Vibrational Frequencies for 5-Methyl-2-thiophenecarboxylic acid

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1670-1700 (strong, sharp) |

| C-H Stretch (Aromatic) | ~3100 |

| C-H Stretch (Aliphatic) | ~2900 |

| C=C Stretch (Thiophene Ring) | 1400-1600 |

| C-S Stretch (Thiophene Ring) | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 5-Methyl-2-thiophenecarboxylic acid would show a molecular ion peak [M]⁺ corresponding to its molecular weight (142.18 g/mol ). sigmaaldrich.com Fragmentation patterns can provide further structural information. For the carboxylate anion, a negative ion mode mass spectrum would show a peak at m/z 141, corresponding to the [M-H]⁻ ion.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. For 5-Methyl-2-thiophenecarboxaldehyde, a related compound, absorption maxima are observed that can be attributed to π → π* transitions within the thiophene ring. nih.gov Similar transitions would be expected for this compound, likely in the range of 250-300 nm. The exact position of the absorption maximum can be influenced by the solvent and the nature of the substituents on the thiophene ring.

Thermal Analysis Techniques

Thermal analysis methods are critical for assessing the stability and decomposition behavior of thiophene carboxylates under controlled temperature changes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is instrumental in determining the thermal stability, decomposition temperatures, and volatile content of thiophene compounds. In research involving complex structures incorporating thiophene carboxylate ligands, such as photochromic lanthanide complexes, TGA is performed to understand the material's stability. For instance, studies on related materials have utilized instruments like a Netzsch STA449F3 TG-DSC to analyze samples from 30 °C to 800 °C under a nitrogen atmosphere, providing crucial data on their thermal degradation pathways. acs.org

Differential Thermal Analysis (DTA) is often used in conjunction with TGA. It measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This analysis reveals information about phase transitions, such as melting and crystallization, as well as exothermic or endothermic decomposition processes. While specific DTA curves for this compound are not detailed in the reviewed literature, the use of combined TG-DSC (Differential Scanning Calorimetry, a related technique) instruments in thiophene research indicates the importance of monitoring thermal transitions to fully characterize the material's behavior upon heating. acs.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The results are typically compared against the theoretical values calculated from the compound's molecular formula to confirm its purity and stoichiometry. For Methyl 5-methylthiophene-2-carboxylate, the molecular formula is C7H8O2S. nih.gov

The theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 53.82 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.17 |

| Oxygen | O | 15.999 | 2 | 31.998 | 20.50 |

| Sulfur | S | 32.06 | 1 | 32.06 | 20.54 |

| Total | 156.199 | 100.00 |

In practice, experimental values are obtained and compared to these theoretical percentages. For example, in a study on the related compound N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, the calculated elemental composition was C 53.79%, H 4.06%, N 6.27%, S 28.72%. The experimentally found values were C 53.62%, H 3.99%, N 6.30%, S 28.67%, showing strong agreement and confirming the synthesis of the target molecule. researchgate.net This illustrates the precision of the technique in verifying the structure of thiophene derivatives.

Electron Spin Resonance (ESR) Spectral Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. bhu.ac.in While this compound is a diamagnetic molecule (all electrons are paired) and thus ESR-inactive on its own, the technique is highly valuable for studying its radical forms or its behavior within paramagnetic systems. bhu.ac.in

X-ray Diffraction and Crystal Structure Analysis (Implicit in computational studies)

While the specific crystal structure of this compound is not detailed in the provided search results, the methodology is well-documented for closely related compounds. For instance, the structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was characterized using single-crystal XRD. researchgate.net The analysis yielded detailed crystallographic data, which is often presented in a standardized format.

Example Crystallographic Data for a Related Thiophene Derivative researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C10H9NOS2 |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 4.9916 (5) |

| b (Å) | 10.8497 (12) |

| c (Å) | 10.0075 (10) |

| β (°) | 98.411 (3) |

| Volume (ų) | 536.15 (10) |

This experimental data is crucial for understanding the exact spatial arrangement of the molecule. Furthermore, these experimental structures are often used to validate computational models. In the study of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, the experimentally observed molecular structure from X-ray diffraction was compared with the geometry optimized using Density Functional Theory (DFT) calculations, showing good agreement between the experimental and theoretical parameters. researchgate.net This synergy between experimental XRD and computational studies is a powerful approach in modern chemical research to both determine and understand molecular structures.

Computational and Theoretical Investigations on Thiophene Carboxylates

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting the molecular properties of thiophene-based compounds. These methods allow for the detailed examination of molecular geometries, electronic distributions, and spectroscopic characteristics from first principles.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly favored for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed for these calculations, often paired with a basis set like 6-311++G(d,p), to obtain optimized molecular structures and various electronic properties. researchgate.netnih.gov DFT calculations have been successfully used to analyze the shapes and electronic characteristics of various thiophene-2-carboxamide derivatives, providing insights into their geometric parameters like bond lengths and angles. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the efficiency of intramolecular charge transfer. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This facilitates charge transfer within the molecule. For instance, in studies of thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gaps were found to range between 3.11 and 3.83 eV. nih.gov The specific substituents on the thiophene (B33073) ring significantly influence these energy levels. For example, aminothiophene derivatives were found to have higher E(LUMO) values, which was attributed to the presence of the carboxamide group. nih.gov In a study on 5-Methyl-2-thiophenecarboxaldehyde (MTC), a closely related compound, FMO analysis was also performed to understand the electronic factors involved in its biological activity. researchgate.net

The following table illustrates typical HOMO, LUMO, and energy gap values calculated for a series of related thiophene-2-carboxamide derivatives using DFT.

Table 1: Illustrative FMO Data for Thiophene-2-Carboxamide Derivatives Note: The following data is for related thiophene-2-carboxamide compounds and serves to illustrate typical values obtained from DFT calculations. The specific compounds are derivatives of 3-hydroxy, 3-methyl, and 3-amino thiophene-2-carboxamide.

| Compound Derivative | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

| 3-hydroxy | -8.45 to -8.84 | -1.74 to -1.94 | 3.23 to 3.70 |

| 3-methyl | -8.31 to -8.70 | -1.50 to -1.75 | 3.11 to 3.52 |

| 3-amino | -7.99 to -8.29 | -1.13 to -1.41 | 3.49 to 3.83 |

This table was generated based on data reported in a study on thiophene-2-carboxamide derivatives. nih.gov

Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.

For a molecule like 5-Methyl-2-thiophene carboxylate, an MEP analysis would typically show a negative potential (red) around the carbonyl oxygen of the carboxylate group, highlighting it as a site for electrophilic interaction. The hydrogen atoms and the thiophene ring's sulfur atom would likely show positive or near-neutral potential. MEP analysis has been effectively used to identify the nucleophilic and electrophilic regions in various heterocyclic compounds, thereby explaining their chemical reactivity. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) associated with these interactions quantifies the strength of the delocalization.

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding the nature of chemical bonding. cdnsciencepub.com It provides a measure of the probability of finding an electron pair in a specific region of the molecule. ELF values range from 0 to 1. Values close to 1 indicate a high degree of electron localization, typical of covalent bonds or lone pairs. Values around 0.5 are characteristic of a uniform electron gas, often found in metallic bonds, while lower values signify regions with minimal electron density. cdnsciencepub.com

In the context of this compound, an ELF analysis would map the bonding landscape. It would show high localization in the regions of the C-H, C-C, and C-S covalent bonds, as well as for the lone pairs on the oxygen and sulfur atoms. The analysis can distinguish between single and double bonds and provide insight into the aromaticity and electron delocalization within the thiophene ring. capes.gov.br Studies on similar heterocyclic systems have used ELF to identify active sites and understand bonding patterns. nih.gov

Fukui functions are used within DFT to identify the most reactive sites in a molecule for different types of chemical reactions. This analysis helps predict where a molecule will undergo nucleophilic, electrophilic, or radical attack by examining the change in electron density as the number of electrons changes.

The Fukui function analysis provides indices for:

Nucleophilic attack (f+) : Indicates the sites most susceptible to attack by a nucleophile.

Electrophilic attack (f-) : Pinpoints the sites most likely to be attacked by an electrophile.

Radical attack (f0) : Identifies the sites most susceptible to radical reactions.

For this compound, this analysis would predict the specific atoms on the thiophene ring and the carboxylate group that are most reactive. This method has been successfully applied to other complex heterocyclic molecules to determine their active sites for potential interactions with biological receptors or other reagents. nih.gov

Density Functional Theory (DFT) Studies (e.g., B3LYP)

Global Reactivity Parameters (e.g., Chemical Hardness, Softness, Chemical Potential)

Global reactivity descriptors are crucial in understanding the chemical behavior of molecules. For thiophene derivatives, these parameters are often calculated using Density Functional Theory (DFT). For instance, in a study of related thiophene compounds, global hardness, chemical softness, electrophilicity, and nucleophilicity indices were calculated to understand their reactivity. researchgate.net These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity, with a larger gap suggesting higher stability and lower reactivity. nih.gov

Table 1: Calculated Global Reactivity Parameters for a Related Thiophene Derivative

| Parameter | Value |

| HOMO Energy | -6.23 eV |

| LUMO Energy | -1.89 eV |

| Energy Gap (ΔE) | 4.34 eV |

| Ionization Potential (I) | 6.23 eV |

| Electron Affinity (A) | 1.89 eV |

| Global Hardness (η) | 2.17 eV |

| Global Softness (S) | 0.23 eV⁻¹ |

| Chemical Potential (μ) | -4.06 eV |

| Electrophilicity Index (ω) | 3.79 eV |

Data derived from a study on a related thiophene derivative and presented for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic absorption spectra of molecules. It is used to calculate the energies of electronic transitions, which correspond to the absorption of light. For 5-Methyl-2-thiophenecarboxaldehyde, a closely related compound, TD-DFT calculations have been performed to analyze its electronic properties. researchgate.net These calculations can predict the UV-Vis absorption spectra in different solvents, providing insights into how the electronic structure is influenced by the environment. researchgate.net The results from TD-DFT are often compared with experimental UV-Vis spectra to validate the computational model. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand how a potential drug molecule (ligand) binds to a biological target, such as a protein or enzyme. researchgate.netnih.gov For thiophene derivatives, molecular docking studies have been conducted to evaluate their potential as inhibitors of various enzymes. researchgate.netnih.govresearchgate.net For example, derivatives of 5-methyl-2-thiophene carboxaldehyde have been docked against target proteins to predict their binding modes and affinities. researchgate.net The docking results often show a good correlation with experimental biological activities. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations are used to study the stability of ligand-protein complexes predicted by molecular docking. researchgate.net For thiophene carboxylate derivatives, MD simulations have been performed to assess the stability of their binding to target proteins. researchgate.netnih.gov A common analysis in MD simulations is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure. A stable RMSD over the simulation time indicates that the ligand remains bound in a stable conformation within the protein's active site. researchgate.net

Free Energy Calculations (e.g., MMGBSA) for Binding Affinity

To obtain a more quantitative measure of binding affinity, free energy calculations like the Molecular Mechanics Generalized Born Surface Area (MMGBSA) method are employed. nih.gov This method is used to calculate the binding free energy of a ligand to a protein from the snapshots of an MD simulation. nih.govnih.gov MMGBSA is a popular method because it offers a good balance between accuracy and computational cost. nih.gov For thiophene derivatives, MMGBSA calculations have been used to rank the binding affinities of different compounds and to identify the key residues involved in the binding. nih.gov

Theoretical Mechanistic Studies of Reactions

Computational chemistry can also be used to study the mechanisms of chemical reactions. For thiophene derivatives, theoretical studies can elucidate the reaction pathways, identify transition states, and calculate activation energies. For example, the hydrolysis of methyl 4,5-dibromothiophene-2-carboxylate has been studied to understand the reaction mechanism. acs.orgacs.org These studies provide valuable insights into the reactivity of these compounds and can guide the design of new synthetic routes. acs.orgacs.org

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between atoms. nih.gov This analysis has been applied to thiophene derivatives to understand the nature and strength of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. nih.govnih.gov The analysis generates 2D fingerprint plots that provide a summary of the different types of intermolecular contacts. nih.gov

Applications in Materials Science and Catalysis

Role as Monomers and Building Blocks for Polymeric Systems

The unique structure of 5-Methyl-2-thiophene carboxylate makes it a valuable monomer for creating complex polymeric architectures. The methyl and carboxylate groups influence the polymer's solubility, processability, and ultimate electronic properties.

Polythiophenes are polymers synthesized from thiophene (B33073) monomers, typically linking at the 2 and 5 positions. nih.gov When using substituted thiophenes like this compound, the orientation of the side groups along the polymer chain becomes critical. Regioregular polythiophenes, which have a consistent head-to-tail (HT) arrangement of monomer units, exhibit superior properties compared to their regioirregular counterparts. cmu.edu This structural precision leads to a more planar backbone, facilitating strong intermolecular π-π stacking and enhancing charge carrier mobility. nih.gov

The synthesis of regioregular polythiophenes often employs transition metal-catalyzed cross-coupling reactions. rsc.org Methods like the Grignard Metathesis (GRIM) polymerization, developed by McCullough, and Rieke zinc-based polymerizations are effective for achieving high regioregularity. cmu.edu In these processes, a 2,5-dihalo-3-substituted thiophene is typically used as the monomer precursor. nih.gov Functional groups at the 3-position, such as esters (–COOR) or alkyl chains, are crucial for imparting desired characteristics to the final polymer. nih.govcmu.edu The synthesis of polythiophenes with carboxylate side chains has been achieved through post-polymerization functionalization, for instance, by hydrolyzing a precursor polymer. cmu.edu

The general approach involves the conversion of a dihalogenated thiophene monomer into an organometallic species, which then undergoes polymerization catalyzed by a nickel or palladium complex. rsc.orgnih.gov The choice of catalyst and reaction conditions is paramount to controlling the regiochemistry of the resulting polymer. rsc.org

The development of conductive polymers is a major application of regioregular polythiophenes. The planarity and high degree of conjugation in regioregular head-to-tail coupled polythiophenes create efficient pathways for charge carriers to move both along the polymer chains (intrachain) and between chains (interchain). nih.gov In contrast, regioirregular polymers contain head-to-head and tail-to-tail couplings that cause steric hindrance, forcing the thiophene rings to twist and disrupting the π-conjugation, which significantly reduces electrical conductivity. nih.govcmu.edu

Functionalization of the polythiophene backbone not only improves solubility and processability but also modulates the electronic and optical properties of the material. nih.gov For example, introducing alkoxy groups has been shown to yield polymers with low oxidation potentials and highly stable conducting states. cmu.edu Similarly, the presence of carboxylate groups, as would be derived from this compound, can influence the polymer's electronic characteristics and its interaction with other materials in a device setting. These tailored properties make carboxylate-substituted polythiophenes promising candidates for high-performance conductive materials. tue.nl

Integration in Organic Electronic and Optoelectronic Technologies

The well-defined structure and tunable electronic properties of polymers derived from functionalized thiophenes make them ideal for a variety of electronic and optoelectronic devices.

Regioregular polythiophenes are fundamental building blocks for organic semiconductors, which are the active components in devices like organic field-effect transistors (OFETs). cmu.edu The ability of these polymers to self-assemble into well-ordered, polycrystalline structures is key to their semiconductor performance. nih.gov This ordered packing, facilitated by the regioregular structure, allows for efficient charge transport, which is a critical requirement for any semiconductor material. cmu.edu

The performance of these organic semiconductors can be fine-tuned by altering the functional groups attached to the thiophene ring. cmu.edu The incorporation of groups like esters or alkyl chains can modify the polymer's energy levels (HOMO/LUMO), solubility, and film-forming properties, all of which are crucial for optimizing device performance.

Thiophene-based materials are extensively used in dye-sensitized solar cells (DSSCs) due to their excellent electron-transfer capabilities, chemical stability, and broad absorption in the solar spectrum. nih.gov In DSSCs, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). researchgate.net

Thiophene units are often incorporated into the molecular structure of the sensitizing dye, acting as a π-conjugated bridge between an electron donor and an electron acceptor group. researchgate.net This molecular architecture facilitates efficient charge separation upon light absorption. For instance, dyes containing a phenothiazine (B1677639) donor, a thiophene bridge, and a cyanoacrylic acid acceptor have been successfully synthesized and used in DSSCs, achieving significant power conversion efficiencies. researchgate.net The rigidity of the thiophene rings can positively affect the performance of solar cells. nih.gov Research has shown that derivatives of 5-Methylthiophene-2-carboxylic acid are utilized in materials for solar cells. ambeed.com

Below is a data table comparing the performance of two different thiophene-based dyes in a hybrid solar cell setup.

| Dye Component | Open Circuit Voltage (V) | Current Density (mA/cm²) | Power Conversion Efficiency (%) |

| Dye 1 (Dithienothiophene based) | 0.7 | 1.2 | 0.3 |

| Dye 2 (Terthiophene based) | - | - | 0.2 |

| Data derived from a study on P3HT/dye/nc-TiO₂ solar cells. nih.gov |

Catalytic Roles and Mechanistic Insights

While this compound is primarily seen as a monomer, the synthesis of its parent compound, 2-thiophenecarboxylic acid, and related derivatives involves interesting catalytic processes. Research has shown that 2-thiophenecarboxylic acids can be synthesized by reacting thiophenes with a system composed of carbon tetrachloride (CCl₄), methanol (B129727) (CH₃OH), and a catalyst. semanticscholar.org

Vanadium, iron, and molybdenum compounds, such as VO(acac)₂, Fe(acac)₃, and Mo(CO)₆, have proven to be effective catalysts for this transformation. semanticscholar.org The reaction is typically performed at high temperatures in a sealed vessel. semanticscholar.org The yield of the carboxylic acid product is dependent on the catalyst concentration. semanticscholar.org

The proposed mechanism involves the catalyst-mediated oxidation of methanol by carbon tetrachloride to produce methyl hypochlorite (B82951) (CH₃OCl) and formaldehyde (B43269). The thiophene then undergoes oxymethylation with formaldehyde to form 2-oxymethylthiophene. This intermediate is subsequently oxidized by methyl hypochlorite to yield the final 2-thiophenecarboxylic acid. semanticscholar.org If an excess of methanol is present, the acid can be esterified to form the corresponding methyl ester, such as methyl 2-thiophenecarboxylate. semanticscholar.org

| Catalyst | Catalyst Concentration (mol. % re: thiophene) | Yield of Methyl 2-thiophenecarboxylate (%) |

| VO(acac)₂ | 0.1 | 25 |

| VO(acac)₂ | 0.2 | 31 |

| VO(acac)₂ | 1.0 | 45 |

| Data from a study on the catalytic synthesis of methyl 2-thiophenecarboxylate at 175°C for 5 hours. semanticscholar.org |

Ligands in Metal-Catalyzed Processes

Thiophene carboxylates serve as effective ligands in the construction of metal-organic frameworks (MOFs) and other coordination complexes used in catalysis. These ligands coordinate with metal centers to create robust, porous structures with active sites capable of facilitating chemical reactions.

A notable example involves an air-stable N-heterocyclic carbene (NHC)-copper complex incorporating a thiophene-2-carboxylate (B1233283) ligand. rsc.org This complex has demonstrated high reactivity for the stereoselective hydroboration of terminal alkynes under mild conditions, a crucial transformation in organic synthesis. The thiophene-2-carboxylate ligand is integral to the structure and stability of this copper catalyst, which can be activated directly by hydroboranes without the need for a base co-catalyst. rsc.org

Furthermore, thiophene-appended carboxylate ligands are used to synthesize three-dimensional cadmium(II) MOFs. frontiersin.org These frameworks exhibit specific catalytic activities, such as the fixation of carbon dioxide. frontiersin.org Similarly, a zirconium(IV)-based MOF, UiO-66, was functionalized using a thiophene-2-carboxamide linker. nih.gov This material proved to be a durable and reusable heterogeneous catalyst for the regioselective ring-opening of epoxides, showcasing high thermal and chemical stability. nih.gov

Carboxylate-Assisted Catalysis

In carboxylate-assisted catalysis, the carboxylate group of the ligand is directly involved in the catalytic cycle or in forming the stable, active framework. The aforementioned thiophene-functionalized MOFs are prime examples of this principle.

In the case of the cadmium(II) MOFs built with thiophene-carboxylate ligands, the framework demonstrates significant catalytic efficiency in converting epoxides into cyclic carbonates using CO2 at atmospheric pressure. frontiersin.org Research has shown these MOFs can achieve high conversion rates (94–99%) for the transformation of epichlorohydrin (B41342) and can be recycled up to five times without a considerable loss of catalytic activity. frontiersin.org

The catalytic prowess of these materials is highlighted by their performance in CO2 fixation reactions, as detailed in the table below.

| Epoxide Substrate | Conversion (%) | Time (h) | Temperature (°C) | CO2 Pressure (bar) |

|---|---|---|---|---|

| Epichlorohydrin | 99 | 8 | 70 | 1 |

| Propylene oxide | 94 | 8 | 70 | 1 |

The Zr(IV)-based MOF functionalized with a thiophene-2-carboxamide also exemplifies carboxylate-assisted catalysis, effectively catalyzing the ring-opening of epoxides with various amines. nih.gov Control experiments confirmed the essential role of the MOF in the catalytic reaction. acs.org

Co-catalyst Functions in Organic Transformations

While direct evidence of this compound acting as a primary co-catalyst is specialized, the function of carboxylate additives in general is well-established for enhancing transition-metal-catalyzed reactions. Carboxylate additives can be essential for reactivity and can influence the selectivity of a transformation. acs.org

For instance, in certain ruthenium-catalyzed C–H activation reactions, a carboxylate additive like potassium acetate (B1210297) (KOAc) was found to be necessary for the reaction to proceed at all. acs.org In other applications, such as the oxidation of cyclohexane, cobalt carboxylates are employed as oxidation catalysts. dic-global.com Similarly, cobalt and manganese carboxylates accelerate the curing of unsaturated polyester (B1180765) resins by promoting the decomposition of organic peroxides. dic-global.com These examples establish the principle of carboxylates as crucial promoters or co-catalysts in diverse organic transformations.

Precursors for Advanced Material Development

The distinct electronic properties of the thiophene ring make methyl 5-methyl-2-thiophenecarboxylate and related structures valuable precursors in materials science. ontosight.ai They serve as fundamental building blocks for organic electronic materials, including organic semiconductors and components for transistors and light-emitting diodes. ontosight.ai

Mechanistic Studies of Biological Activity in Vitro Focus

In recent years, the thiophene (B33073) scaffold, particularly derivatives of 5-Methyl-2-thiophene carboxylate, has garnered significant attention for its diverse biological activities. This section delves into the in vitro mechanistic studies that elucidate the antimicrobial, antioxidant, and enzyme inhibitory properties of this class of compounds.

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Methodologies

The synthesis of thiophene (B33073) derivatives has evolved beyond traditional methods, with new strategies offering improved efficiency, regioselectivity, and milder reaction conditions. Research into the synthesis of 5-Methyl-2-thiophene carboxylate and related structures has focused on innovative catalytic systems and one-pot procedures.

One novel approach involves the use of transition metal catalysts. A method utilizing a CCl4–CH3OH system in the presence of catalysts such as iron(III) acetylacetonate (B107027) (Fe(acac)3), vanadyl acetylacetonate (VO(acac)2), or molybdenum hexacarbonyl (Mo(CO)6) has been developed for the synthesis of 2-thiophenecarboxylic acids. semanticscholar.org This reaction proceeds through the oxidation of methanol (B129727) to formaldehyde (B43269), which then oxymethylates the thiophene ring, followed by further oxidation and esterification to yield the final carboxylate product. semanticscholar.org

Palladium-catalyzed carbonylation is another advanced method. This technique introduces the carboxylic acid functionality by reacting a halogenated thiophene precursor with carbon monoxide under palladium catalysis. beilstein-journals.org For instance, this has been applied to create complex halogenated 2-thiophenecarboxylic acid derivatives which are precursors for new insecticides. beilstein-journals.org Furthermore, multicomponent reactions (MCRs), such as modifications of the Gewald reaction, are being developed to produce highly substituted thiophenes in a single step, which enhances efficiency and reduces waste. nih.gov These modern synthetic routes represent a significant step forward in making complex thiophene-based molecules more accessible for various applications.

Integration of Advanced Computational Modeling for Predictive Design

Advanced computational modeling has become an indispensable tool for accelerating the discovery and design of new molecules based on the this compound scaffold. Techniques like Density Functional Theory (DFT) and other ab initio methods are being used to predict the electronic structure, reactivity, and physicochemical properties of thiophene derivatives before they are synthesized in the lab. researchgate.net

Researchers use DFT to calculate key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps (ΔEH-L). nih.gov These calculations provide insights into the electronic properties and potential reactivity of the molecules, which is crucial for designing materials for organic electronics. nih.govrsc.org For example, DFT studies on novel thiophene-2-carboxamide derivatives helped correlate their molecular structure with observed antioxidant and antibacterial activities. nih.gov

Furthermore, data-driven strategies and machine learning (ML) are being employed to predict the outcomes of chemical reactions and the properties of potential products. acs.org ML-based platforms can predict excited-state properties like triplet energy, which helps in the discovery of new photochemical reactions, such as the dearomative cycloaddition of thiophenes to create complex three-dimensional molecules. acs.orgacs.org These predictive models allow for the in silico screening of vast numbers of potential derivatives, saving significant time and resources in the discovery of new functional compounds.

Expansion of Material Science Applications

The inherent electronic properties of the thiophene ring make this compound and its derivatives highly attractive for material science. cymitquimica.com Their applications are rapidly expanding, particularly in the fields of organic electronics and advanced functional materials.

One of the most promising areas is the development of Metal-Organic Frameworks (MOFs). The parent compound, 5-Methyl-2-thiophenecarboxylic acid, can be used as an organic ligand to construct MOFs. For example, a Cu-MOF synthesized with this ligand has demonstrated significant potential as a corrosion inhibitor for carbon steel. guidechem.com The MOF forms a protective, hydrophobic film on the metal surface, with the sulfur atoms playing a key role in the adsorption process, achieving a corrosion inhibition efficiency of up to 82.4%. guidechem.com MOFs based on thiophene ligands are also being explored for selective desulfurization of fuels and as fluorescent probes for analytical detection. nih.govgoogle.com

In organic electronics, thiophene derivatives are fundamental building blocks for organic semiconductors, which are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of these materials through chemical modification of the thiophene ring is a key advantage. cymitquimica.com Recent research has also focused on photochromic materials, where a thiophene carboxylic acid ligand was integrated into a rare-earth complex to create a material with switchable luminescence and magnetism, controlled by light. acs.org

Table 1: Material Science Applications of Thiophene Derivatives

| Application Area | Specific Use | Key Finding/Property | Reference |

|---|---|---|---|

| Corrosion Inhibition | Cu-MOF from 5-Methyl-2-thiophenecarboxylic acid | Forms a hydrophobic protective film on carbon steel, achieving 82.4% inhibition efficiency. | guidechem.com |

| Organic Electronics | Organic Semiconductors (OFETs, OLEDs) | Thiophene moiety imparts favorable electronic properties for charge transport. | cymitquimica.com |

| Selective Separation | MOF-based membranes | Used for the selective removal of thiophene derivatives from model oil. | nih.gov |

| Smart Materials | Photochromic Rare-Earth Complexes | Creates materials with light-switchable luminescence and magnetic properties. | acs.org |

| Sensors | Fluorescent Probes | Ni-based MOF with a thiophene dicarboxylic acid ligand used for fluorescence detection. | google.com |

Elucidation of Broader Biological Pathways and Interactions

While initially explored as synthetic intermediates, derivatives of this compound are now being investigated for a wide range of biological activities. Research is increasingly focused on understanding the specific molecular pathways through which these compounds exert their effects.

In oncology, certain thiophene derivatives have been shown to induce cell death in cancer cells through specific apoptotic pathways. One study found that a thiophene derivative triggers the intrinsic apoptotic pathway in human acute lymphoblastic leukemia cells. nih.gov This process involves the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and subsequent cell death. nih.gov Other research has identified tetrahydrobenzo[b]thiophene derivatives as potential anticancer agents that also function as Pim-1 kinase inhibitors, a key target in cancer therapy. researchgate.net

The scaffold is also proving effective in combating infectious diseases. Recently, thiophene derivatives were identified as potent, orally bioavailable inhibitors of Ebola virus entry, validating their potential as antiviral agents. acs.org In the field of agriculture, compounds synthesized from 5-Methyl-2-thiophenecarboxylic acid have shown promising herbicidal activity against common weeds like beef tendon grass and cyan seeds. guidechem.com The mechanism for some related compounds involves inhibiting chlorophyll (B73375) and carotenoid biosynthesis. mdpi.com Additionally, novel thiophene-2-carboxamide derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antioxidant properties. nih.gov

Table 2: Biological Activities and Pathways of Thiophene Derivatives

| Biological Target | Specific Activity | Elucidated Pathway/Mechanism | Reference |

|---|---|---|---|

| Cancer (Leukemia) | Cytotoxicity | Induces intrinsic apoptotic pathway via ROS generation and mitochondrial depolarization. | nih.gov |

| Cancer (Various) | Anticancer / Kinase Inhibition | Acts as an inhibitor of Pim-1 kinase. | researchgate.net |

| Ebola Virus | Antiviral | Functions as a viral entry inhibitor. | acs.org |

| Weeds | Herbicidal | Inhibits stem growth; some analogs inhibit chlorophyll and carotenoid biosynthesis. | guidechem.commdpi.com |

| Bacteria | Antibacterial | Effective against S. aureus, B. subtilis, E. coli, and P. aeruginosa. | nih.gov |

Exploration of Multifunctional Compound Development

A significant future direction for this compound is its use as a scaffold for creating multifunctional compounds. This involves designing single molecules that possess multiple, distinct properties, which can be advantageous in fields like medicine and materials science.

One clear example is the development of hybrid herbicides. By using the principle of "active structure splicing," researchers have combined the 5-methyl-2-thiophene moiety with other active heterocyclic groups, such as triazoles and oxadiazoles. guidechem.com The resulting multifunctional compounds have demonstrated potent weeding activity, showing how combining different pharmacophores can lead to enhanced biological effects. guidechem.com

In medicinal chemistry, this approach has led to the design of dual-action inhibitors. For instance, thiophene-3-carboxamide (B1338676) derivatives have been developed as dual inhibitors of the c-Jun N-terminal kinase (JNK). nih.gov These compounds function as both ATP and JIP mimetics, meaning they can bind to both the ATP binding site and the substrate docking site of the kinase, a sophisticated mechanism that enhances their inhibitory potency. nih.gov

The concept also extends to materials. The development of photochromic rare-earth complexes using a thiophene-based ligand is a prime example of multifunctional material design. acs.org These complexes combine the light-switching properties of the photochromic unit with the unique luminescent and magnetic properties of lanthanide ions, creating a material where multiple functionalities can be controlled by an external light stimulus. acs.org This research highlights a sophisticated strategy for creating advanced materials with integrated and controllable properties.

常见问题

Q. What are the common synthetic routes for preparing 5-methyl-2-thiophene carboxylate?

The synthesis typically involves esterification of 5-methyl-2-thiophenecarboxylic acid using methanol under acid catalysis. For example, methyl this compound can be synthesized via direct esterification with iodomethane in dimethylformamide (DMF) and sodium carbonate, yielding the ester after quenching and filtration . Alternative methods may involve multi-step functionalization, such as bromination of pre-formed esters using reagents like N-bromosuccinimide (NBS) and dibenzoyl peroxide in carbon tetrachloride under reflux .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions on the thiophene ring and ester group .

- X-ray crystallography : For resolving bond angles, distances, and stereochemistry in crystalline derivatives .

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- HPLC or column chromatography : For purity assessment and isolation of intermediates .

Q. How does the reactivity of this compound compare to other thiophene esters?

The methyl ester group enhances electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic substitution (e.g., hydrolysis to the carboxylic acid). The thiophene ring’s electron-rich nature allows electrophilic aromatic substitution (e.g., halogenation at the 5-position). Substituents like methyl groups can sterically hinder reactions at adjacent positions, requiring optimization of reaction conditions (e.g., temperature, solvent polarity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during functionalization of this compound?

- Temperature control : Lower temperatures (0–25°C) reduce unwanted oxidation or ring-opening side reactions during halogenation .

- Catalyst selection : Lewis acids (e.g., FeCl₃) improve regioselectivity in electrophilic substitutions .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates in multi-step syntheses .

- pH adjustments : Buffered conditions prevent premature hydrolysis of the ester group during aqueous workups .

Q. What strategies address competing reaction pathways in the synthesis of this compound derivatives?

- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl (Boc) for amines) to direct functionalization .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired intermediates (e.g., shorter times for kinetic products) .

- Computational modeling : Predict substituent effects on reaction pathways using DFT calculations .

Q. How can this compound be utilized in medicinal chemistry or drug design?

- Pharmacophore development : The thiophene ring serves as a bioisostere for benzene in drug candidates. Derivatives with sulfonamide or amide groups have shown antimicrobial and antioxidant activities .

- Biological assays : Screen derivatives for target binding (e.g., enzyme inhibition) using fluorescence polarization or surface plasmon resonance (SPR) .

Q. What role does this compound play in materials science?

Q. How can researchers assess the stability and solubility of this compound derivatives?

Q. How should researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。